molecular formula C10H12N2O3 B1195924 4-(Isonicotinoylamino)butanoic acid CAS No. 67036-49-1

4-(Isonicotinoylamino)butanoic acid

Cat. No.: B1195924
CAS No.: 67036-49-1
M. Wt: 208.21 g/mol
InChI Key: CZOQVDHADMADNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Isonicotinoylamino)butanoic acid is a derivative of butanoic acid featuring an isonicotinoyl (pyridine-4-carbonyl) group linked via an amide bond to the amino moiety at the fourth carbon of the butanoic acid backbone. These compounds are typically synthesized via coupling reactions between activated carboxylic acids (e.g., isonicotinic acid derivatives) and 4-aminobutanoic acid, followed by purification using chromatographic methods .

Properties

CAS No.

67036-49-1

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-(pyridine-4-carbonylamino)butanoic acid

InChI

InChI=1S/C10H12N2O3/c13-9(14)2-1-5-12-10(15)8-3-6-11-7-4-8/h3-4,6-7H,1-2,5H2,(H,12,15)(H,13,14)

InChI Key

CZOQVDHADMADNN-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)NCCCC(=O)O

Canonical SMILES

C1=CN=CC=C1C(=O)NCCCC(=O)O

Other CAS No.

67036-49-1

Synonyms

GABA isonicotinoylamide
GABA-IG
isonicotinoylamide GABA
isonicotinylamide GABA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(isonicotinoylamino)butanoic acid with structurally related butanoic acid derivatives, focusing on substituents, molecular properties, and biological activities. Data are curated from the provided evidence.

Compound Substituent/Modification Molecular Formula Molecular Weight Key Properties/Bioactivity Source
This compound Pyridine-4-carbonyl amino group C₁₀H₁₁N₂O₃ 207.21 g/mol Hypothesized moderate solubility in polar solvents; potential kinase inhibition (inferred) N/A (hypothetical)
4-[(Quinolin-4-yl)amino]butanoic acid Quinoline-4-yl amino group C₁₃H₁₃N₂O₂ 245.26 g/mol IC₅₀ = 11.38 ± 1.89 µM (anticancer activity); >100 µM against non-target cells
4-(4-Bromophenyl)butanoic acid 4-Bromophenyl group C₁₀H₁₁BrO₂ 243.10 g/mol Melting point: 67°C; density: 1.463 g/cm³; used in chiral synthesis
4-Acetamidobutanoic acid Acetylated amino group C₆H₁₁NO₃ 145.16 g/mol White solid; soluble in water; GABA derivative with metabolic applications
4-(4-Hydroxyphenyl)butanoic acid 4-Hydroxyphenyl group C₁₀H₁₂O₃ 180.20 g/mol Melting point: 105–107°C; used in pharmaceutical intermediates
MCPB (4-(4-Chloro-2-methylphenoxy)butyric acid) Chlorinated aryloxy group C₁₁H₁₃ClO₃ 228.70 g/mol Herbicidal activity; registered for agricultural use
4-(1-Adamantyl)butanoic acid Adamantyl group C₁₄H₂₂O₂ 222.32 g/mol High hydrophobicity; potential use in drug delivery systems

Key Observations:

Substituent Impact on Bioactivity: Quinoline-substituted derivatives (e.g., 4-[(quinolin-4-yl)amino]butanoic acid) exhibit potent anticancer activity (IC₅₀ < 20 µM) but low selectivity (>100 µM against non-target cells) . Halogenated aryl groups (e.g., 4-bromophenyl in ) enhance thermal stability and are favored in chiral synthesis due to their rigid structures .

Physicochemical Properties: Hydrophilic substituents (e.g., hydroxyl or acetyl groups) improve aqueous solubility, as seen in 4-acetamidobutanoic acid and 4-(4-hydroxyphenyl)butanoic acid . Bulky substituents like adamantyl () or aromatic systems (e.g., quinoline) increase molecular weight and logP, affecting membrane permeability .

Synthetic Utility: Butanoic acid derivatives serve as intermediates in drug synthesis. For example, 4-phenylbutanoic acid is nitrated and reduced to produce chlorambucil, an anticancer agent .

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